(R)-(-)-2-Phenylbutyric acid - 938-79-4

(R)-(-)-2-Phenylbutyric acid

Catalog Number: EVT-312827
CAS Number: 938-79-4
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(-)-2-Phenylbutyric acid, also known as (R)-2-Phenylbutyric acid or (R)-α-ethylbenzeneacetic acid, is a chiral carboxylic acid. It serves as a key precursor in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors []. Additionally, it finds applications in molecular imprinting, luminescent lanthanide complex formation, and as a substrate for studying enzymatic reactions.

Synthesis Analysis
  • Enantioselective Hydrogenation: This method utilizes a cinchona-modified platinum catalyst to selectively hydrogenate 2,4-diketo acid derivatives, yielding the desired (R)-enantiomer with high chemo- and enantioselectivity [].
  • Biotransformation: Coupling of a recombinant D-lactate dehydrogenase (LDH) with formate dehydrogenase (FDH) from Candida boidinii enables biotransformation of 2-oxo-4-phenylbutyric acid to (R)-(-)-2-Phenylbutyric acid. The FDH serves to regenerate the NADH cofactor required for the LDH-catalyzed reduction [].
  • Enzymatic Resolution: Treating racemic mixtures of 2-hydroxy-4-phenylbutyric acid esters with bacterial lipase enzymes under controlled pH conditions (5-9) allows selective hydrolysis of the (S)-ester, leaving the desired (R)-ester for isolation [].
  • Chiral Pool Synthesis: Starting from commercially available L-aspartic acid, a multi-step synthesis involves anhydride formation, Friedel-Crafts reaction with benzene, hydrogenolysis, and esterification to yield (S)-2-amino-4-phenylbutyric acid ethyl ester hydrochloride, a precursor to (R)-(-)-2-Phenylbutyric acid [].
Molecular Structure Analysis

(R)-(-)-2-Phenylbutyric acid possesses a chiral center at the carbon atom bearing the carboxyl group, resulting in two enantiomeric forms. The (R)-enantiomer is characterized by a specific rotation of -23.5° []. The molecule comprises a phenyl ring attached to a butyric acid moiety, with a hydroxyl group at the α-carbon.

Chemical Reactions Analysis
  • Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters, which are often used as intermediates in synthesis or as substrates for enzymatic reactions [, , ].
  • Salt Formation: As a carboxylic acid, it reacts with bases to form salts. Tetrabutylammonium salts of (R)-(-)-2-Phenylbutyric acid esters have been utilized as initiators in the anionic polymerization of acrylates and methacrylates [].
  • Complex Formation: It acts as a chiral carboxylate ligand in the synthesis of homochiral lanthanide dinuclear complexes [].
Mechanism of Action
  • ACE inhibition: While (R)-(-)-2-Phenylbutyric acid itself is not an ACE inhibitor, it serves as a key building block for several ACE inhibitors. These drugs typically mimic the structure of angiotensin I and competitively inhibit ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II [, , ].
Applications
  • Molecular Imprinting: It serves as a template molecule for the development of imprinted network polymers incorporating basic functional groups, aimed at selectively binding and separating carboxylic acids [].
  • Chiral Ligand in Lanthanide Complexes: It acts as a chiral building block for the preparation of lanthanide-based luminescent materials with potential applications in sensing, imaging, and light-emitting devices [].
  • Substrate for Enzymatic Studies: (R)-(-)-2-Phenylbutyric acid is employed as a substrate for studying the enantioselectivity and substrate specificity of enzymes like lipases and D-lactate dehydrogenases [, , ].
  • Intermediate in Organic Synthesis: It is a valuable chiral building block for synthesizing other chiral compounds, including pharmaceuticals, through various chemical transformations [, , ].

2-Oxo-4-phenylbutyric acid (OPBA)

Compound Description: 2-Oxo-4-phenylbutyric acid is a keto acid and a key starting material for the synthesis of (R)-(-)-2-Phenylbutyric acid. [, , , ] It serves as a substrate for enzymes like D-lactate dehydrogenase, which can reduce it to (R)-(-)-2-Phenylbutyric acid. [, ]

Relevance: 2-Oxo-4-phenylbutyric acid is the direct precursor to (R)-(-)-2-Phenylbutyric acid, differing only by the presence of a keto group (=O) at the 2-position instead of a hydroxyl group (-OH). [, ]

(R)-2-Hydroxy-4-phenylbutyric acid [(R)-HPBA]

Compound Description: (R)-2-Hydroxy-4-phenylbutyric acid is a chiral compound and a valuable building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. [, , , , ] It is produced through the enzymatic reduction of 2-oxo-4-phenylbutyric acid, often using D-lactate dehydrogenase. [, ]

Relevance: (R)-2-Hydroxy-4-phenylbutyric acid shares a similar structure with (R)-(-)-2-Phenylbutyric acid, with the only difference being the presence of a hydroxyl group (-OH) at the 2-position instead of a hydrogen atom (-H). [, , , , ]

(S)-3-Phenylbutyric acid

Compound Description: (S)-3-Phenylbutyric acid is a chiral carboxylic acid that can be degraded by the bacterium Rhodococcus rhodochrous PB1. [] While strain PB1 preferentially metabolizes the (R)-enantiomer, it can cometabolically transform (S)-3-Phenylbutyric acid into (S)-3-(2,3-dihydroxyphenyl)butyric acid. []

Relevance: (S)-3-Phenylbutyric acid belongs to the same chemical class as (R)-(-)-2-Phenylbutyric acid, both being phenylbutyric acid derivatives. They differ in the position of the phenyl substituent (3-position vs. 2-position) and their absolute configuration (S vs. R). []

2-Methyl-3-methoxy-4-phenylbutyric acid (MMPB)

Compound Description: 2-Methyl-3-methoxy-4-phenylbutyric acid is a degradation product of microcystins (MCs), cyclic heptapeptide toxins produced by cyanobacteria. [, ] Ozone oxidation of MCs yields MMPB, which can be used for the quantification of total microcystins in various matrices. [, ]

Relevance: While structurally distinct from (R)-(-)-2-Phenylbutyric acid, 2-Methyl-3-methoxy-4-phenylbutyric acid is considered related due to its use as a marker for total microcystin content in biological samples, a topic relevant to understanding environmental toxicity and potential human health impacts. [, ]

4-Phenylbutyric acid (PBA)

Compound Description: 4-Phenylbutyric acid is a short-chain fatty acid with various therapeutic properties. It acts as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress and reducing cardiac ischemia/reperfusion injury. [, , , ] PBA also exhibits hypolipidemic effects, potentially by downregulating mTORC1-dependent intestinal fat absorption and influencing lipid metabolism in hepatic cells. [, , , , ]

Relevance: 4-Phenylbutyric acid is structurally similar to (R)-(-)-2-Phenylbutyric acid, both featuring a phenyl group attached to a butyric acid chain. The key difference lies in the position of the phenyl group (4-position vs. 2-position). [, , , , , , , , ]

(R)-2-hydroxy-2-phenylbutyric acid

Compound Description: (R)-2-hydroxy-2-phenylbutyric acid is a chiral compound used as a key component in the synthesis of pyrrolizidine alkaloid N-oxide antitumor agents. [] Its esters with heliotridine have shown promising antitumor activity, with stereochemistry significantly influencing their potency. []

Relevance: (R)-2-hydroxy-2-phenylbutyric acid shares a similar structure with (R)-(-)-2-Phenylbutyric acid, both possessing a phenyl group at the 2-position of a butyric acid. The key difference is the presence of an additional hydroxyl group (-OH) at the 2-position in (R)-2-hydroxy-2-phenylbutyric acid. []

(S)-2-Amino-4-phenylbutyric acid

Compound Description: (S)-2-Amino-4-phenylbutyric acid is a chiral amino acid and a key intermediate in the synthesis of various chiral drugs, including angiotensin-converting enzyme inhibitors (ACEI). []

Relevance: (S)-2-Amino-4-phenylbutyric acid belongs to the same chemical class as (R)-(-)-2-Phenylbutyric acid, both being phenylbutyric acid derivatives. They differ in the presence of an amino group (-NH2) at the 2-position instead of a hydrogen atom (-H) and their absolute configuration (S vs. R). []

(S,S)-2-Amino-3-phenylbutyric acid

Compound Description: (S,S)-2-Amino-3-phenylbutyric acid is a naturally occurring amino acid found in bottromycin, a natural product with antibiotic properties. [] The absolute configuration of this amino acid was confirmed through synthesis, highlighting its importance as a chiral building block. []

(R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

Compound Description: (R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is a chiral compound synthesized from carbohydrate derivatives to understand the stereochemical relationship between α-hydroxy acids and their corresponding alkyl counterparts. []

Relevance: This compound represents a structurally similar analog to (R)-(-)-2-Phenylbutyric acid, used to investigate the influence of substituent size and stereochemistry on chemical reactivity. Both compounds share the core structure of a phenyl group attached to a carboxylic acid with an (R) configuration at the chiral center. The primary difference lies in the presence of a cyclohexyl group in (R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid compared to an ethyl group in (R)-(-)-2-Phenylbutyric acid. []

t-BOC-phenylalanine

Compound Description: t-BOC-phenylalanine is a protected form of the amino acid phenylalanine, commonly used in peptide synthesis. [] It served as a template molecule in molecular imprinting studies to create polymers capable of selectively binding carboxylic acids, including (R)-(-)-2-Phenylbutyric acid. []

Relevance: While structurally different from (R)-(-)-2-Phenylbutyric acid, t-BOC-phenylalanine is relevant because it was used as a template for molecular imprinting polymers designed to bind carboxylic acids, including (R)-(-)-2-Phenylbutyric acid. [] This research highlights the potential for developing selective separation and sensing technologies for compounds like (R)-(-)-2-Phenylbutyric acid. []

Properties

CAS Number

938-79-4

Product Name

(R)-(-)-2-Phenylbutyric acid

IUPAC Name

(2R)-2-phenylbutanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1

InChI Key

OFJWFSNDPCAWDK-SECBINFHSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)O

Synonyms

(αR)-α-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-α-Ethylphenylacetic Acid; (R)-α-Ethylbenzeneacetic cid

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.